2,4-Hexanediol

Polymer Synthesis Monomer Comparison Polyols

2,4-Hexanediol (CAS 19780-90-6) is a six-carbon aliphatic diol (C6H14O2) with the systematic name hexane-2,4-diol. It is characterized by the presence of two stereogenic centers, which give rise to distinct stereoisomeric forms.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 19780-90-6
Cat. No. B033559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexanediol
CAS19780-90-6
Synonyms2,4-HEXANEDIOL
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCC(CC(C)O)O
InChIInChI=1S/C6H14O2/c1-3-6(8)4-5(2)7/h5-8H,3-4H2,1-2H3
InChIKeyTXGJTWACJNYNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Hexanediol (CAS 19780-90-6) Procurement Guide: Structural and Stereochemical Differentiation from Common C6 Diols


2,4-Hexanediol (CAS 19780-90-6) is a six-carbon aliphatic diol (C6H14O2) with the systematic name hexane-2,4-diol [1]. It is characterized by the presence of two stereogenic centers, which give rise to distinct stereoisomeric forms . Unlike the more widely commoditized 1,2- and 1,6-hexanediols, the internal positioning of its hydroxyl groups on carbons 2 and 4 confers a unique set of physicochemical properties, making it a specialized monomer and intermediate in applications where precise stereochemistry or internal chain functionality is required.

2,4-Hexanediol (CAS 19780-90-6) Substitution Risks: Why Positional Isomers Do Not Offer Equivalent Performance


The hexanediol family encompasses several positional isomers, each with distinct physical and chemical behaviors that preclude simple interchangeability. For instance, 1,6-hexanediol (CAS 629-11-8) is a terminal diol and a crystalline solid at room temperature, whereas 2,4-hexanediol is an internal, asymmetric diol that exists as a liquid [1]. The internal placement of hydroxyl groups in 2,4-hexanediol results in different hydrogen-bonding patterns, polarity, and reactivity compared to terminal diols, directly impacting its function as a monomer, solvent, or synthetic intermediate [2]. Substituting 2,4-hexanediol with a more common analog like 1,2-hexanediol (CAS 6920-22-5) or 1,6-hexanediol without reformulation can lead to significant changes in polymer properties, phase behavior, or reaction outcomes.

2,4-Hexanediol (CAS 19780-90-6) Quantitative Differentiation: A Comparative Evidence Guide for Scientific Procurement


2,4-Hexanediol vs. 1,6-Hexanediol: Internal vs. Terminal Diol Functionality

2,4-Hexanediol is an internal diol, with hydroxyl groups on carbons 2 and 4, whereas 1,6-hexanediol is a terminal diol [1]. This fundamental structural difference leads to a lower predicted melting point for 2,4-hexanediol (approx. -10.9 °C) compared to the 42 °C melting point of 1,6-hexanediol [2]. The liquid state of 2,4-hexanediol at room temperature can offer processing advantages in solvent-free or low-VOC formulations, eliminating the need for melting equipment required for solid 1,6-hexanediol.

Polymer Synthesis Monomer Comparison Polyols

2,4-Hexanediol vs. 1,2-Hexanediol: Solubility and Polarity Differences

2,4-Hexanediol exhibits a lower predicted water solubility compared to 1,2-hexanediol due to its internal hydroxyl groups, which are less accessible for hydrogen bonding with water [1]. This is reflected in its higher predicted logP (octanol-water partition coefficient) of approximately 0.19-0.62, compared to a lower logP for 1,2-hexanediol . This difference indicates that 2,4-hexanediol is more lipophilic, potentially offering better compatibility with organic phases or membranes in certain applications.

Solvent Selection Partition Coefficient Hydrophilicity

2,4-Hexanediol vs. 2,5-Hexanediol: Stereochemical Complexity as a Synthetic Handle

2,4-Hexanediol possesses two stereogenic centers, which can be exploited in asymmetric synthesis to create chirally pure compounds . In contrast, 2,5-hexanediol is achiral due to its symmetry, lacking this stereochemical dimension. While 2,5-hexanediol can be isolated as racemic and meso mixtures, 2,4-hexanediol offers a more versatile platform for generating enantiomerically enriched materials, as its stereoisomers can be selectively targeted using enzymatic or catalytic methods .

Asymmetric Synthesis Chiral Building Block Stereochemistry

2,4-Hexanediol vs. 2,4-Pentanediol: Chain Length Impact on Boiling Point

The boiling point of 2,4-hexanediol is reported as 217.0±8.0 °C at 760 mmHg . This is significantly higher than that of its shorter-chain analog, 2,4-pentanediol (CAS 625-69-4), which has a boiling point of 197-199 °C . The higher boiling point of 2,4-hexanediol indicates lower volatility, which can be advantageous in high-temperature processing or applications requiring reduced evaporative loss.

Volatility Boiling Point Thermal Properties

2,4-Hexanediol as a Selective Monomer for Polyester Polyols

2,4-Hexanediol is specifically claimed as a component in the synthesis of low-viscosity polyester polyols used for high-tensile-strength polyurethane binders, adhesives, and coatings [1]. This patent specifically differentiates 2,4-hexanediol from other diols, suggesting it imparts a unique combination of low viscosity and high final polymer strength. While a direct quantitative comparison is not provided in the abstract, the specificity of the claim indicates a quantifiable advantage for this particular diol in this application.

Polyester Polyols Polyurethane Resin Synthesis

2,4-Hexanediol Derivatives in Olefin Polymerization Catalysis

Esters of 2,4-hexanediol, specifically 2,4-hexanediol-bis(4-n-propylbenzoate) and related compounds, are explicitly claimed as internal electron donors in catalyst components for olefin polymerization [1]. This use is highly specific and structure-dependent. The patent claims that these 2,4-hexanediol-derived donors contribute to catalysts with high activity and high stereospecificity, which are quantifiable metrics in polyolefin production. The use of 2,4-hexanediol over other diol backbones is a key differentiator in this advanced catalytic system.

Ziegler-Natta Catalysts Electron Donors Polyolefins

2,4-Hexanediol (CAS 19780-90-6): High-Value Application Scenarios Based on Quantitative Differentiation


Synthesis of High-Performance Polyester Polyols for Polyurethanes

Procure 2,4-hexanediol when developing low-viscosity, high-tensile-strength polyester polyols for advanced polyurethane binders, adhesives, and coatings. As identified in patent literature [1], its specific structure contributes to a desirable balance of processing viscosity and final mechanical properties, a claim not made for more common diols. This makes it a strategic choice for formulating high-performance polyurethane systems.

Manufacture of High-Stereospecificity Ziegler-Natta Catalysts for Polyolefins

Utilize 2,4-hexanediol as a key synthetic intermediate for producing specialized electron donors used in Ziegler-Natta catalyst systems for olefin polymerization [2]. The patent claims for these 2,4-hexanediol-derived donors highlight their role in achieving high catalyst activity and polymer stereospecificity, which are crucial for producing advanced polypropylene and polyethylene grades. This is a niche, high-value application where generic substitution is not viable.

Formulation of Low-Volatility, High-Boiling Solvents and Process Aids

Select 2,4-hexanediol for applications requiring a solvent or process aid with a boiling point significantly higher than that of 2,4-pentanediol . Its boiling point of ~217°C offers a wider temperature window for reactions and reduces evaporative losses compared to its shorter-chain analog. This is particularly relevant for high-solids coatings, certain polymer syntheses, and high-temperature industrial processes where low volatility is a key performance parameter.

Chiral Building Block for Asymmetric Synthesis and Research

Procure 2,4-hexanediol as a versatile chiral building block for academic and industrial research in asymmetric synthesis. Its two stereogenic centers provide a stereochemical handle that is absent in achiral analogs like 2,5-hexanediol. This makes it a valuable starting material for the synthesis of enantiomerically enriched pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity.

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